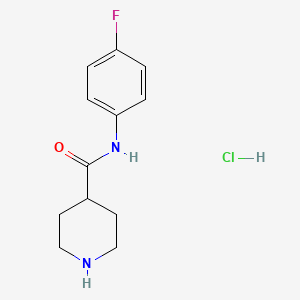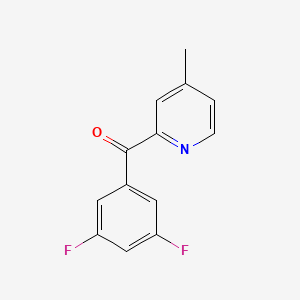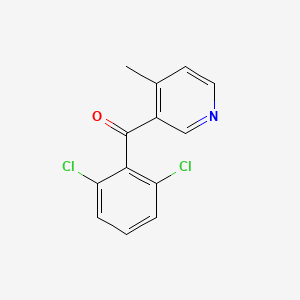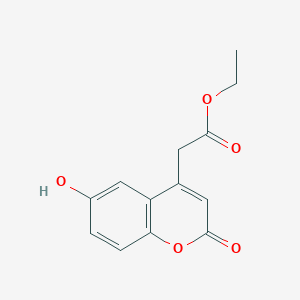
ethyl 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetate
Overview
Description
Ethyl 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetate is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring lactones found in many plants and have been used in traditional medicine for centuries
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, influencing a range of biological processes .
Mode of Action
It’s known that coumarin derivatives can interact with cellular targets and induce changes in cell behavior .
Biochemical Pathways
Similar compounds have been found to influence various pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting proliferation, migration, and invasion of certain cell lines, inducing cell cycle arrest and apoptosis, and preventing tumor growth .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of similar compounds .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetate plays a significant role in various biochemical reactions. This compound interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with cytochrome P450 enzymes, including P450s 1A1, 1A2, and 2A6 . These enzymes are crucial for the metabolism of various endogenous and exogenous compounds. This compound acts as a substrate or inhibitor for these enzymes, affecting their catalytic activity and, consequently, the metabolic pathways they regulate.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in oxidative stress response and inflammation . Additionally, this compound can alter the activity of key signaling molecules, such as kinases and transcription factors, thereby impacting cellular processes like proliferation, apoptosis, and differentiation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, influencing their activity. For example, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in cellular function and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products can also have biological activity, which may contribute to the observed effects over extended periods. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular processes, including gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . The metabolites of this compound can also participate in different metabolic pathways, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Additionally, binding proteins within the cytoplasm and organelles can influence the localization and accumulation of this compound, affecting its biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular distribution of this compound is crucial for understanding its precise mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetate typically involves the Pechmann condensation reaction. This reaction is carried out by reacting phenols with β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid. The general reaction scheme is as follows:
Starting Materials: 1,3-dihydroxybenzene (resorcinol) and ethyl acetoacetate.
Catalyst: Concentrated sulfuric acid.
Reaction Conditions: The reaction mixture is heated under reflux for several hours until the formation of the coumarin derivative is complete.
Isolation: The product is then isolated by neutralizing the reaction mixture, followed by extraction and purification using standard techniques such as recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved yields, and reduced reaction times. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of 6-hydroxy-2-oxo-2H-chromen-4-yl acetate.
Reduction: Formation of ethyl 2-(6-hydroxy-2-hydroxy-2H-chromen-4-yl)acetate.
Substitution: Formation of 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid.
Scientific Research Applications
Ethyl 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex coumarin derivatives with potential biological activities.
Biology: Investigated for its antioxidant, antimicrobial, and anticancer properties.
Medicine: Potential use in the development of new therapeutic agents for diseases such as cancer, Alzheimer’s, and cardiovascular disorders.
Industry: Utilized in the development of fluorescent dyes and optical materials due to its photophysical properties.
Comparison with Similar Compounds
Ethyl 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetate can be compared with other coumarin derivatives such as:
Esculetin (6,7-dihydroxycoumarin): Known for its anti-inflammatory and antioxidant properties.
Warfarin: A well-known anticoagulant used in the prevention of blood clots.
Umbelliferone (7-hydroxycoumarin): Exhibits antioxidant, anti-inflammatory, and antimicrobial activities.
Properties
IUPAC Name |
ethyl 2-(6-hydroxy-2-oxochromen-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-2-17-12(15)5-8-6-13(16)18-11-4-3-9(14)7-10(8)11/h3-4,6-7,14H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWENSIHCYQHGFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)OC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



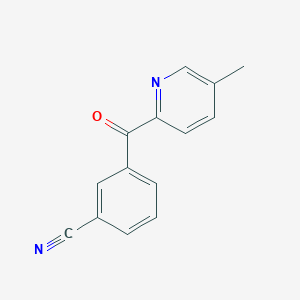
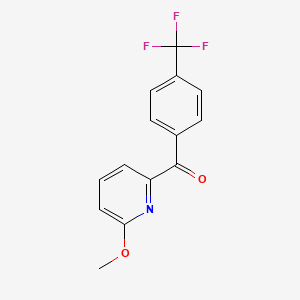
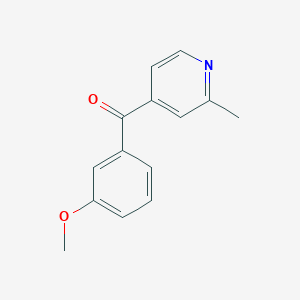
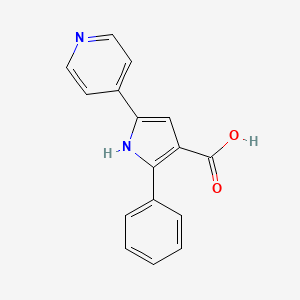
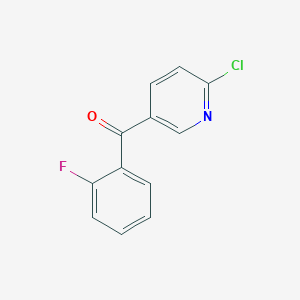
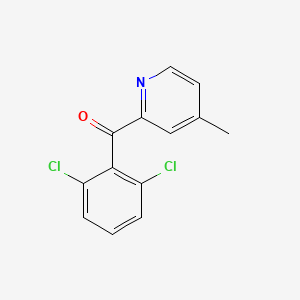

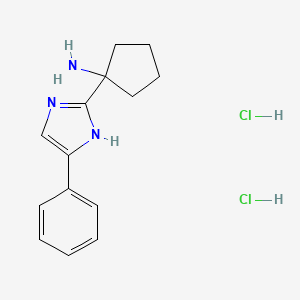
![1-[(4-bromo-2-fluorophenyl)methyl]-4-methyl-1H-pyrazole](/img/structure/B1463327.png)
